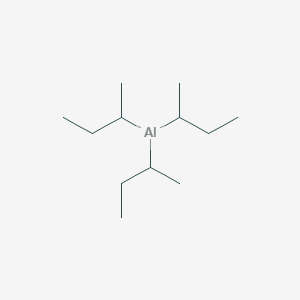

Tri(butan-2-yl)alumane

Description

Properties

CAS No. |

13282-35-4 |

|---|---|

Molecular Formula |

C12H27Al |

Molecular Weight |

198.32 g/mol |

IUPAC Name |

tri(butan-2-yl)alumane |

InChI |

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*3H,4H2,1-2H3; |

InChI Key |

NDUUEFPGQBSFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Al](C(C)CC)C(C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tri Butan 2 Yl Alumane

Established Synthetic Pathways for Trialkylalumanes

The synthesis of trialkylalumanes, including Tri(butan-2-yl)alumane, generally follows three well-established routes: hydroalumination of alkenes, alkylation of aluminum halides, and transmetalation. These methods are fundamental in organoaluminum chemistry. researchgate.netwikipedia.org

Hydroalumination involves the addition of an aluminum-hydride bond across a carbon-carbon double or triple bond. For the synthesis of Tri(butan-2-yl)alumane, this would typically involve the reaction of an aluminum hydride source with either but-1-ene or but-2-ene. The reaction with aluminum hydride (alane, AlH₃) and an appropriate alkene is a direct method for producing trialkylalumanes.

The hydroalumination of terminal or internal alkenes with dialkylaluminum hydrides, such as diisobutylaluminum hydride (DIBAL-H), is a common practice. sigmaaldrich.com The hydroalumination of alkynes is also a well-established method, generally proceeding with cis-stereospecificity. sigmaaldrich.comwikipedia.org For internal alkynes, regioselectivity can be low unless there is an electronic bias within the substrate. sigmaaldrich.com The reaction of sterically crowded primary alanes has been shown to occur readily with terminal olefins under mild conditions. wikipedia.org

Table 1: Hydroalumination Approach for Tri(butan-2-yl)alumane

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Aluminum Hydride (AlH₃) | But-1-ene or But-2-ene | Tri(butan-2-yl)alumane | Requires control of stoichiometry and temperature |

| Diisobutylaluminum Hydride (DIBAL-H) | But-1-ene or But-2-ene | Mixed alkylalumanes, followed by disproportionation | Typically performed in an inert solvent like toluene (B28343) or hexane |

Alkylation of aluminum halides is a versatile and widely used method for the synthesis of organoaluminum compounds. acs.org This pathway involves the reaction of an aluminum halide, most commonly aluminum trichloride (B1173362) (AlCl₃), with a suitable alkylating agent. For Tri(butan-2-yl)alumane, a sec-butyl organometallic reagent, such as a Grignard reagent (sec-butylmagnesium halide) or an organolithium reagent (sec-butyllithium), is used. sigmaaldrich.com

The reaction is a form of metathesis, where the halide on the aluminum is exchanged for the alkyl group from the more electropositive metal. researchgate.netsigmaaldrich.com The stoichiometry of the reaction can be controlled to produce mono-, di-, or tri-substituted alkylaluminum compounds. The use of Grignard reagents in the presence of aluminum chloride can lead to the in situ formation of various organoaluminum species. soton.ac.uk

Table 2: Alkylation Reaction for Tri(butan-2-yl)alumane

| Aluminum Source | Alkylating Agent | Product | General Conditions |

| Aluminum Trichloride (AlCl₃) | sec-Butylmagnesium Bromide (sec-BuMgBr) | Tri(butan-2-yl)alumane | Ethereal solvent (e.g., diethyl ether, THF), inert atmosphere |

| Aluminum Trichloride (AlCl₃) | sec-Butyllithium (sec-BuLi) | Tri(butan-2-yl)alumane | Hydrocarbon solvent (e.g., hexane), inert atmosphere |

Transmetalation is an organometallic reaction that involves the transfer of an organic ligand from one metal to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org This process is often driven by the difference in electronegativity between the two metals, with the alkyl group preferentially bonding to the more electropositive metal. wikipedia.org

For the synthesis of Tri(butan-2-yl)alumane, this could involve the reaction of a sec-butyl derivative of a less electronegative metal (compared to aluminum), such as mercury, with aluminum metal. For example, the reaction of di(sec-butyl)mercury with aluminum would yield Tri(butan-2-yl)alumane and elemental mercury. This method is particularly useful for preparing metal alkyls that are not readily accessible through other routes. researchgate.net

Table 3: Transmetalation Strategy for Tri(butan-2-yl)alumane

| Aluminum Source | sec-Butyl Source | Product | Driving Force |

| Aluminum metal (Al) | Di(sec-butyl)mercury (Hg(sec-Bu)₂) | Tri(butan-2-yl)alumane | Higher electronegativity of mercury compared to aluminum |

Specialized Preparative Techniques for Stereoisomeric Control

The butan-2-yl group contains a stereocenter, meaning that Tri(butan-2-yl)alumane can exist as multiple stereoisomers. The synthesis of a single, enantiomerically pure stereoisomer requires specialized techniques that exert control over the stereochemical outcome of the reaction. While specific methods for Tri(butan-2-yl)alumane are not extensively documented, principles from asymmetric synthesis can be applied.

One potential strategy involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In this context, one could envision starting with an enantiopure sec-butyl derivative, such as a chiral sec-butyl halide, in an alkylation reaction.

Another approach is the use of chiral Lewis acids . Chiral Lewis acids are catalysts where a metal center is rendered chiral by its coordination to chiral ligands. wikipedia.org These have been successfully used to induce enantioselectivity in a variety of reactions, including Diels-Alder and aldol (B89426) reactions. wikipedia.org It is conceivable that a chiral aluminum hydride reagent, formed from the reaction of a chiral ligand with an aluminum hydride source, could be used for the asymmetric hydroalumination of an alkene like but-1-ene. libretexts.org The development of such catalytic, enantioselective methods is a key area of modern organic synthesis. ub.edu

Handling and Storage Protocols for Air- and Moisture-Sensitive Organoaluminum Reagents in Research Settings

Tri(butan-2-yl)alumane, like most organoaluminum reagents, is highly reactive towards oxygen and moisture. sigmaaldrich.com Many are pyrophoric, meaning they can ignite spontaneously upon contact with air. libretexts.orgub.edu Therefore, strict adherence to proper handling and storage protocols is essential to ensure safety and maintain the integrity of the reagent.

Inert Atmosphere Techniques: All manipulations of Tri(butan-2-yl)alumane must be carried out under an inert atmosphere, such as dry nitrogen or argon. This is typically achieved using a glovebox or Schlenk line techniques. researchgate.net Glassware must be rigorously dried, usually by oven-drying, before use. acs.org

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Eye Protection: Chemical splash goggles and a face shield. libretexts.orgacs.org

Gloves: Nitrile gloves are commonly used, but for handling larger quantities or when there is a higher risk of exposure, wearing flame-resistant gloves or double gloving is recommended. rsc.org

Lab Coat: A flame-resistant lab coat is essential. libretexts.orgacs.org

Transfer and Storage: Liquid organoaluminum reagents are often supplied in specialized bottles, such as Sure/Seal™ bottles, which allow for the transfer of the reagent via syringe or a double-tipped needle (cannula) without exposing it to the atmosphere. ub.edu It is crucial to maintain a positive pressure of inert gas within the reagent bottle during transfer. researchgate.net Reagents should be stored away from heat, flames, and other reactive chemicals. acs.orgrsc.org It is advisable to purchase quantities that will be consumed in a reasonable timeframe to avoid the degradation of stored reagents. researchgate.net

Spills and Disposal: A container of an appropriate quenching agent, such as powdered lime or dry sand, should be kept readily accessible when working with pyrophoric materials. ub.edu Small amounts of residual reagent can be quenched by slow, careful addition to a non-reactive solvent like heptane, followed by the addition of a less reactive alcohol like isopropanol, and then finally water. libretexts.org All contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines. acs.org

Mechanistic Investigations of Tri Butan 2 Yl Alumane Reactivity

Fundamental Lewis Acidity and Alkyl Transfer Mechanisms

Tri(butan-2-yl)alumane, like other organoaluminum compounds, functions as a Lewis acid due to the electron-deficient nature of the aluminum center. The aluminum atom in trialkylalumanes possesses an empty p-orbital, readily accepting electron pairs from Lewis bases. The Lewis acidity of trialkylaluminum compounds can be influenced by the steric bulk of the alkyl groups. While specific studies on the Lewis acidity of tri(butan-2-yl)alumane are not extensively documented, general principles suggest that the bulky butan-2-yl groups would modulate its reactivity compared to less hindered analogs like trimethylaluminum (B3029685). The reactivity of Lewis acidic sites in organoaluminum compounds, such as those in methylaluminoxane (B55162) (MAO), has been studied using density functional theory, providing insights into their ability to activate substrates. researchgate.net

The fundamental mechanism of alkyl transfer from a trialkylaluminum compound involves the coordination of the aluminum center to a substrate, followed by the transfer of an alkyl group from the aluminum to an electrophilic center on the substrate. The reaction of trialkylaluminum with alcohols, for instance, proceeds with the formation of cyclic complexes. researchgate.net The reaction course and the nature of the products can be influenced by the solvent and the stoichiometry of the reactants. researchgate.net In the context of polymerization catalysis, the ability of organoaluminum compounds to act as alkylating agents is crucial for catalyst activation. researchgate.net The transfer of an alkyl group is a key step in various carbon-carbon bond-forming reactions catalyzed by or involving trialkylaluminum reagents.

Carbon-Heteroatom Bond Activation Reactions

The reaction of organoaluminum reagents with carbonyl compounds is a fundamental transformation in organic synthesis. While specific mechanistic studies on the use of tri(butan-2-yl)alumane for the synthesis of allenic or homopropargylic alcohols are limited, the general reactivity of trialkylaluminum compounds provides insights into these transformations.

The synthesis of allenic alcohols can be achieved through the reaction of organoaluminum reagents with propargylic precursors. For instance, the reaction of propargylic and allenic aluminum reagents, prepared by the direct insertion of aluminum into propargylic bromides, with carbonyl compounds yields allenic or homopropargylic alcohols with high regio- and diastereoselectivity. researchgate.net Another method involves the elimination of a tetrahydropyranyloxy group from monotetrahydropyranyloxy-derivatives of butyne-1,4-diols using lithium aluminum hydride to produce allenic alcohols in excellent yields. nih.gov The reaction of epoxides with strong bases, including aluminum amides, can also lead to the formation of allylic alcohols through a β-elimination process. wikipedia.org The use of bulky aluminum amide bases can influence the regioselectivity of the elimination. wikipedia.org

The synthesis of homopropargylic alcohols often involves the addition of an alkynyl group to a carbonyl compound. Trialkylaluminum reagents can be used to generate alkynylaluminum species from terminal alkynes, which then react with aldehydes or ketones. organic-chemistry.org For example, a triethylamine-catalyzed metalation of terminal alkynes with trimethylaluminum yields alkynyldimethylaluminum reagents that efficiently couple with various aromatic and heterocyclic halides in the presence of a palladium catalyst. organic-chemistry.org The enantioselective addition of alkyne nucleophiles to carbonyl groups can be achieved using chiral catalysts in conjunction with organoaluminum reagents. nih.gov In one approach, an aluminum catalyst coordinates both an alcohol and a carbonyl, facilitating the transfer of an alkyne group through a six-membered transition state. nih.gov The reaction of organoaluminum reagents derived from propargylic bromides with carbonyl compounds can also afford homopropargylic alcohols. researchgate.net

| Starting Material | Reagent(s) | Product Type | Key Features |

| Propargylic Bromides | Activated Aluminum | Allenic/Homopropargylic Alcohols | High regio- and diastereoselectivity. researchgate.net |

| Butyne-1,4-diol derivatives | Lithium Aluminum Hydride | Allenic Alcohols | Excellent yields via elimination. nih.gov |

| Epoxides | Aluminum Amides | Allylic Alcohols | β-elimination mechanism. wikipedia.org |

| Terminal Alkynes | Trialkylaluminum | Homopropargylic Alcohols (after reaction with carbonyl) | Formation of alkynylaluminum intermediates. organic-chemistry.org |

Recent studies have demonstrated the utility of organoaluminum reagents in the nickel-catalyzed cross-coupling reactions involving the cleavage of traditionally inert carbon-heteroatom bonds, such as C-N, C-O, and C-F bonds. acs.orgresearchgate.net These reactions offer a versatile method for constructing new carbon-carbon bonds.

C-N Bond Cleavage: The cleavage of C-N bonds in ammonium (B1175870) salts can be achieved using organoaluminum reagents in the presence of a nickel catalyst. researchgate.net For instance, the nickel-catalyzed cross-coupling of aryltrimethylammonium trifluoromethanesulfonates with organoaluminum reagents has been reported. researchgate.net Palladium-catalyzed cross-coupling reactions of NH-heteroarenes with quaternary ammonium salts via C-N bond cleavage have also been developed. researchgate.net

C-O Bond Cleavage: The activation and cleavage of C-O bonds in phenols and their derivatives represent a significant advancement in cross-coupling chemistry, offering an alternative to the use of organohalides. researchgate.netrsc.orgnih.gov Organoaluminum reagents have been successfully employed in nickel-catalyzed cross-coupling reactions of phenolic and alcoholic C-O bonds. acs.orgresearchgate.net These reactions exhibit broad substrate scope and functional group compatibility. acs.org

C-F Bond Activation: The activation of the strong C-F bond is a challenging yet highly desirable transformation. researchgate.netchem8.org Organoaluminum reagents have emerged as effective reagents for C-F bond activation under transition-metal-free conditions or with nickel catalysis. nih.govresearchgate.net The mechanism often involves the Lewis acidic aluminum center interacting with the fluorine atom, facilitating the cleavage of the C-F bond. nih.govresearchgate.net DFT studies have shown that in the hydrodefluorination of hexafluoropropene (B89477) with aluminum alkyl hydrides, donor solvents activate the aluminum hydride bond and lower the activation barrier. nih.gov

| Bond Type | Catalyst System | Substrate Examples | Key Features |

| C-N | NiCl2(PCy3)2 | Ammonium salts | Versatile C-C bond formation. acs.orgresearchgate.net |

| C-O | NiCl2(PCy3)2 | Phenolic/alcoholic derivatives | Broad substrate scope. acs.orgresearchgate.net |

| C-F | NiCl2(PCy3)2 or transition-metal-free | Per- and polyfluorinated olefins and arenes | Activation of inert bonds. nih.govacs.org |

Carbon-Carbon Bond Formation Pathways

Carboalumination, the addition of an aluminum-carbon bond across a carbon-carbon multiple bond, is a powerful tool for the stereoselective and regioselective synthesis of functionalized organoaluminum intermediates. researchgate.net

With Alkenes: The uncatalyzed carboalumination of alkenes with trialkylaluminum reagents typically requires strained or activated alkenes. acs.org The reaction is believed to proceed through a concerted, four-membered ring transition state, leading to syn-addition of the alkyl group and the aluminum moiety across the double bond. acs.org This mechanism is supported by the high stereoselectivity and regioselectivity observed in these reactions. acs.org For example, the carboalumination of seven-membered-ring trans-alkenes with trialkylaluminum reagents occurs with complete stereoselectivity and regioselectivity. acs.org The subsequent oxidation of the resulting organoalane provides a route to functionalized products with defined stereochemistry. acs.org

With Alkynes: The carboalumination of alkynes with trialkylaluminum reagents generally proceeds with syn-stereoselectivity. researchgate.net The mechanism is thought to be analogous to that of alkenes, involving an electrophilic addition of the monomeric trialkylaluminum to the alkyne in the rate-determining step. researchgate.net Alkynes are generally more reactive than alkenes in uncatalyzed carboaluminations, which is attributed to less steric hindrance in the transition state. researchgate.net The resulting vinylalanes are versatile intermediates that can be used in a variety of subsequent transformations, including cross-coupling reactions. organic-chemistry.org The regioselectivity of alkyne carboalumination can be influenced by the substituents on the alkyne. nih.govyoutube.com

| Substrate | Reagent | Stereochemistry | Regioselectivity |

| Strained Alkenes | Tri(butan-2-yl)alumane (inferred) | syn-addition | High |

| Alkynes | Tri(butan-2-yl)alumane (inferred) | syn-addition | Dependent on substituents |

The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for creating chiral centers. libretexts.org While the use of tri(butan-2-yl)alumane in this context is not extensively detailed, studies on other trialkylaluminum reagents provide significant mechanistic insights.

Copper-catalyzed asymmetric conjugate addition of trialkylaluminum reagents to enones has been shown to be an effective method for the construction of chiral quaternary centers. nih.gov The reaction typically employs a copper salt and a chiral ligand, such as a tropos-phosphoramidite. nih.gov The mechanism is believed to involve the formation of a chiral copper-alkyl species, which then adds to the enone in a conjugate fashion. The order of addition of the reagents has been found to be a critical parameter for achieving high enantioselectivity. nih.gov The resulting aluminum enolates can be trapped with various electrophiles, allowing for further functionalization. nih.gov

In some cases, the mechanism of conjugate addition may not follow the classical oxidative addition/reductive elimination pathway. For instance, in the copper-catalyzed asymmetric addition of arylboron reagents to acyclic enones, a 1,4-insertion of an arylcopper(I) species has been identified, leading directly to an O-bound copper enolate. ntu.edu.sg While this study uses organoboron reagents, it highlights the potential for alternative mechanistic pathways in conjugate additions involving organometallic reagents. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric conjugate additions with various organometallic reagents, including trialkylaluminums. libretexts.orgtdx.cat

| Catalyst System | Substrate | Key Mechanistic Features |

| Copper/chiral phosphoramidite | Trisubstituted enones | Formation of chiral copper-alkyl species, conjugate addition. nih.gov |

| Copper/chiral phosphoramidite | Acyclic enones (with organoboron) | 1,4-insertion of arylcopper(I) to form O-bound copper enolate. ntu.edu.sg |

Elucidation of Reaction Kinetics and Thermodynamics using Integrated Experimental and Computational Approaches

Following extensive research, it has been determined that there is a notable absence of specific studies in the public domain that focus on the integrated experimental and computational elucidation of the reaction kinetics and thermodynamics of tri(butan-2-yl)alumane. While research exists for other trialkylaluminum compounds, such as trimethylaluminum and triethylaluminum, this information cannot be directly extrapolated to tri(butan-2-yl)alumane due to the unique steric and electronic effects of the butan-2-yl group.

The reactivity of trialkylaluminum compounds is known to be significantly influenced by the nature of the alkyl substituent. Factors such as the size and branching of the alkyl chain can impact the compound's tendency to exist as a monomer or dimer, its Lewis acidity, and the transition state energies for its various reactions. Without specific experimental data, such as reaction rates determined under various conditions, or thermodynamic parameters like enthalpy and entropy of reaction, a detailed and accurate kinetic and thermodynamic profile of tri(butan-2-yl)alumane cannot be constructed.

Similarly, computational studies, which are invaluable for understanding reaction mechanisms at a molecular level, require experimental data for validation. The absence of such data for tri(butan-2-yl)alumane prevents the development and verification of accurate computational models that could predict its reactivity and the energetics of its reaction pathways.

Therefore, a comprehensive understanding of the reaction kinetics and thermodynamics of tri(butan-2-yl)alumane, through the powerful synergy of experimental and computational chemistry, remains an area open for future investigation. Such studies would be crucial for a complete understanding of its chemical behavior and for the rational design of its applications in synthesis and catalysis.

Catalytic Applications of Tri Butan 2 Yl Alumane in Advanced Chemical Synthesis

Olefin Polymerization and Oligomerization Processes

Tri(butan-2-yl)alumane and other aluminum alkyls are crucial components in the polymerization and oligomerization of olefins, which are hydrocarbons containing a carbon-carbon double bond. britannica.com These processes are fundamental to the production of a vast array of commercially important polymers like polyethylene (B3416737) and polypropylene. libretexts.orglibretexts.org Aluminum alkyls, including tri(butan-2-yl)alumane, are frequently employed as co-catalysts in these reactions. ucsb.eduontosight.ai

Ziegler-Natta catalysts, named after Nobel laureates Karl Ziegler and Giulio Natta, are highly effective in polymerizing α-olefins with high linearity and stereoselectivity. libretexts.orgminia.edu.eg A typical Ziegler-Natta catalyst system consists of a transition metal compound (often from Group IV, such as titanium) and an organoaluminum co-catalyst. libretexts.orgwikipedia.org Trialkylaluminum compounds, a class to which tri(butan-2-yl)alumane belongs, are commonly used as co-catalysts. wikipedia.orgnih.gov

The primary functions of the aluminum alkyl co-catalyst in these systems include the alkylation of the transition metal center and the scavenging of impurities that could otherwise deactivate the catalyst. google.comresearchgate.net For instance, in a system using titanium tetrachloride (TiCl₄), the aluminum alkyl donates an alkyl group to the titanium atom, creating an active site for polymerization. libretexts.org The aluminum compound also reacts with and neutralizes oxygen-containing polar compounds that might be present in the reaction mixture, thereby protecting the active catalyst. google.com The structure of the aluminum alkyl, including the size and branching of the alkyl groups, can significantly influence the polymerization activity. researchgate.net

Table 1: Components of a Typical Ziegler-Natta Catalyst System

| Component | Example | Function |

| Transition Metal Compound | Titanium tetrachloride (TiCl₄) | Forms the primary catalytic site. |

| Organoaluminum Co-catalyst | Tri(butan-2-yl)alumane, Triethylaluminium (Al(C₂H₅)₃) | Activates the transition metal and scavenges impurities. |

| Support (often) | Magnesium chloride (MgCl₂) | Increases the number of active sites and improves catalyst performance. wikipedia.org |

| Internal/External Donors | Esters, ethers, silanes | Control the stereoselectivity of the polymer. nih.gov |

Metallocene catalysts represent a more recent generation of catalysts for olefin polymerization, offering precise control over polymer structure and properties. researchgate.netrsc.org These catalysts are typically complexes of Group 4 metals like zirconium or hafnium. wikipedia.orgresearchgate.net Similar to Ziegler-Natta systems, metallocene pre-catalysts require activation by a co-catalyst, with organoaluminum compounds playing a key role. wikipedia.orgmdpi.com

Methylaluminoxane (B55162) (MAO), a complex oligomeric compound derived from the partial hydrolysis of trimethylaluminum (B3029685), is a common activator for metallocene catalysts. researchgate.nethhu.de However, simple aluminum alkyls can also be involved in the activation process. The interaction between the metallocene pre-catalyst and the aluminum-based activator generates a catalytically active cationic species. libretexts.orgresearchgate.net The choice of both the metallocene and the co-catalyst significantly impacts the resulting polymer's molecular weight, molecular weight distribution, and comonomer incorporation. mdpi.com

The use of aluminum alkyls, including sterically hindered variants like tri(butan-2-yl)alumane, can facilitate controlled polymerization reactions. researchgate.net Controlled polymerization methods, such as living polymerization, allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org

In some systems, aluminum alkyls can act as initiators for the polymerization of certain monomers, such as acrylates and methacrylates. researchgate.netacs.org The bulky nature of the alkyl groups on the aluminum can influence the stereochemistry of the resulting polymer. For instance, in the polymerization of methyl methacrylate, the choice of the organoaluminum compound can affect the tacticity (the stereochemical arrangement of the monomer units) of the resulting poly(methyl methacrylate). acs.org

Hydroamination Catalysis

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. escholarship.org Aluminum-based catalysts have emerged as effective and inexpensive options for facilitating these reactions. d-nb.inforesearchgate.net

Organoaluminum compounds can catalyze both intramolecular and intermolecular hydroamination reactions. escholarship.orgacs.org For instance, well-defined organometallic aluminum complexes have been shown to be active catalysts for the hydroamination of aminoalkenes. escholarship.org The catalytic cycle is proposed to involve the formation of an aluminum-amide intermediate, which then undergoes insertion of the alkene. While much of the research has focused on other aluminum compounds, the principles can be extended to tri(butan-2-yl)alumane, where the steric bulk of the butan-2-yl groups could influence the selectivity of the reaction.

Expanding Scope in Stereoselective Catalysis

The application of aluminum alkyls is expanding into the broader field of stereoselective catalysis, where the goal is to control the three-dimensional arrangement of atoms in the product molecule. mdpi.comacs.org The Lewis acidic nature of the aluminum center, combined with the steric and electronic properties of the alkyl groups, can be harnessed to influence the stereochemical outcome of various chemical transformations. mdpi.com

For example, in the reduction of alkynes, specific catalyst systems can lead to the stereoselective formation of either cis or trans alkenes. youtube.com While this example often involves other metals, the principles of using chiral ligands or auxiliaries in conjunction with a metal center can be applied to aluminum-based systems. The development of chiral aluminum alkyl complexes holds promise for their use in asymmetric synthesis, where one enantiomer of a chiral product is formed preferentially.

Sophisticated Spectroscopic Characterization of Tri Butan 2 Yl Alumane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of tri(butan-2-yl)alumane in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of tri(butan-2-yl)alumane is expected to show distinct signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the butan-2-yl group. Due to the chiral center at the carbon atom bonded to aluminum, the methylene protons are diastereotopic and would likely appear as a complex multiplet, even with decoupling of adjacent protons. The chemical shifts are influenced by the electropositive aluminum center, typically appearing in the upfield region. For comparison, in butan-2-ol, the protons of the ethyl group and the methyl group attached to the chiral carbon show distinct chemical shifts. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the butan-2-yl ligand will give rise to a separate resonance. The chemical shifts would be characteristic of an sp³-hybridized carbon bonded to an aluminum atom. For instance, ¹³C NMR data for aluminum tri-sec-butoxide, a related compound, shows distinct peaks for the different carbon atoms in the sec-butoxide (B8327801) group. chemicalbook.com

²⁷Al NMR Spectroscopy: ²⁷Al NMR is particularly informative for studying the coordination environment of the aluminum atom. Aluminum-27 is a quadrupolar nucleus, which often results in broad spectral lines. The chemical shift of the ²⁷Al nucleus is sensitive to the coordination number and the nature of the substituents. For trialkylaluminum compounds, which are typically four-coordinate in their dimeric form, the ²⁷Al NMR signal is expected in a specific region of the spectrum. For example, studies on aluminum-tri-sec-butoxide have utilized ²⁷Al NMR to investigate the coordination states of aluminum. researchgate.net

Interactive Data Table: Expected NMR Chemical Shift Ranges for Tri(butan-2-yl)alumane (based on analogues)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Al-CH | ~1.5 - 2.0 | Multiplet |

| ¹H | CH₂ | ~1.0 - 1.5 | Complex Multiplet |

| ¹H | CH₃ (ethyl) | ~0.8 - 1.2 | Triplet |

| ¹H | CH₃ (on chiral C) | ~0.9 - 1.3 | Doublet |

| ¹³C | Al-C | ~20 - 30 | |

| ¹³C | CH₂ | ~25 - 35 | |

| ¹³C | CH₃ | ~10 - 20 | |

| ²⁷Al | AlR₃ | ~150 - 300 | Broad |

Note: These are estimated values based on general principles and data from analogous compounds.

Trialkylaluminum compounds are known to exist as dimers in solution, with the alkyl groups bridging the two aluminum centers. This leads to dynamic processes such as ligand exchange between terminal and bridging positions. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these fluxional processes. By monitoring the NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the exchange rate becomes fast on the NMR timescale. This allows for the determination of the activation energy and other kinetic parameters of the exchange process. While specific DNMR studies on tri(butan-2-yl)alumane are not documented, such studies have been conducted on other organoaluminum and organometallic compounds to understand their dynamic behavior in solution. nih.govrsc.org

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" of tri(butan-2-yl)alumane by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of tri(butan-2-yl)alumane would be dominated by absorptions corresponding to the stretching and bending vibrations of the C-H and C-C bonds of the alkyl chains. The Al-C stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹. Studies on trimethylaluminum (B3029685) adsorbed on alumina (B75360) have identified characteristic vibrational modes. acs.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The symmetric Al-C stretching modes would be expected to give strong signals in the Raman spectrum. Computational databases of Raman spectra for inorganic compounds are becoming increasingly valuable for interpreting experimental data. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for Tri(butan-2-yl)alumane

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C-H stretching | 2850 - 3000 | IR, Raman |

| C-H bending | 1350 - 1470 | IR, Raman |

| C-C stretching | 800 - 1200 | IR, Raman |

| Al-C stretching | 500 - 700 | IR, Raman |

Note: These are general ranges for alkylaluminum compounds.

X-ray Crystallography for Solid-State Structural Elucidation of Organoaluminum Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. acs.org While a crystal structure for tri(butan-2-yl)alumane itself is not reported, the structures of numerous other organoaluminum complexes have been determined. chemicalbook.comrsc.orgqmul.ac.uk These studies reveal that trialkylaluminum compounds often exist as dimers, [Al₂R₆], with two bridging alkyl groups and four terminal ones. The aluminum atoms are typically in a distorted tetrahedral coordination environment. The bond lengths and angles obtained from X-ray crystallography provide fundamental data for understanding the bonding and reactivity of these compounds.

Advanced Spectroscopic Techniques for Elucidating Electronic Structures (e.g., EPR for paramagnetic systems)

While tri(butan-2-yl)alumane is a diamagnetic species and therefore EPR-silent, advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for studying related paramagnetic organoaluminum systems. nih.gov EPR spectroscopy is used to investigate species with unpaired electrons, such as organoaluminum radical cations or complexes with paramagnetic metal centers. digitellinc.comnih.gov The EPR spectrum provides information about the electronic structure and the environment of the unpaired electron. nih.govyoutube.com For instance, if tri(butan-2-yl)alumane were to undergo a one-electron oxidation to form a radical cation, EPR spectroscopy would be the primary tool for its characterization. The g-value and hyperfine coupling constants would provide insights into the distribution of the unpaired electron spin density within the molecule. u-tokyo.ac.jp

Computational Chemistry Approaches for Tri Butan 2 Yl Alumane Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organoaluminum compounds like Tri(butan-2-yl)alumane. These computational methods allow for a detailed analysis of electron distribution, molecular orbital energies, and other quantum chemical properties that govern the compound's behavior.

DFT calculations can elucidate the fundamental aspects of Tri(butan-2-yl)alumane's electronic nature. By mapping the electron density, researchers can identify regions of high and low electron concentration, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, derived from the conceptual DFT framework, offer a quantitative measure of a compound's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Reactivity Descriptor | Description | Relevance to Tri(butan-2-yl)alumane |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Higher values suggest a greater tendency to accept electrons in a reaction. |

| Chemical Hardness (η) | Represents the resistance to change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. | A higher value indicates a stronger electrophile, capable of accepting electron density from a nucleophile. |

This table presents a conceptual overview. Specific values for Tri(butan-2-yl)alumane would require dedicated DFT calculations.

Molecular Dynamics Simulations for Mechanistic Insights and Reaction Pathways

While DFT provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how Tri(butan-2-yl)alumane behaves over time. By simulating the motion of atoms and molecules, MD can provide invaluable insights into reaction mechanisms and pathways that are often difficult to observe experimentally.

In the context of Tri(butan-2-yl)alumane, MD simulations can be employed to study its role in various chemical transformations, such as polymerization reactions or as a co-catalyst. These simulations can track the trajectories of individual atoms, revealing the intricate dance of bond breaking and formation that constitutes a chemical reaction. This allows researchers to visualize the entire reaction coordinate and identify key steps, such as the initial association of reactants, the formation of intermediate complexes, and the final product release.

Prediction of Reaction Intermediates and Transition States

A critical aspect of understanding any chemical reaction is the characterization of its transient species, namely reaction intermediates and transition states. Computational chemistry, and DFT in particular, is a powerful tool for predicting the geometries and energies of these fleeting structures.

For reactions involving Tri(butan-2-yl)alumane, computational methods can be used to locate the minimum energy structures corresponding to reaction intermediates. These are relatively stable species that exist in a valley on the potential energy surface. Furthermore, calculations can identify the transition state, which is a first-order saddle point on the potential energy surface connecting reactants and products.

The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in determining the reaction rate. By accurately calculating these energies, chemists can predict the feasibility of a proposed reaction mechanism.

| Computational Target | Description | Significance for Tri(butan-2-yl)alumane Reactions |

| Reaction Intermediate | A local minimum on the potential energy surface. | Represents a stable but transient species formed during the reaction. |

| Transition State | A first-order saddle point on the potential energy surface. | Represents the highest energy point along the reaction coordinate, determining the activation barrier. |

This table outlines the general principles. Specific intermediates and transition states would be reaction-dependent.

Elucidation of Catalyst-Substrate Interactions and Selectivity

Tri(butan-2-yl)alumane often functions in conjunction with a primary catalyst, or it can act as a catalyst itself. Understanding the interactions between the catalyst and the substrate is paramount for explaining and predicting the selectivity of a reaction (i.e., chemo-, regio-, and stereoselectivity).

Computational modeling can provide a detailed, three-dimensional picture of how Tri(butan-2-yl)alumane or a catalyst system derived from it interacts with a substrate molecule. By analyzing the non-covalent interactions, such as van der Waals forces and steric hindrance, within the catalyst-substrate complex, researchers can rationalize why a particular product is formed preferentially. For instance, the bulky butan-2-yl groups can impose significant steric constraints, directing the substrate to bind in a specific orientation, which in turn leads to a specific stereochemical outcome.

Ab Initio Methods for Fundamental Understanding of Bonding

While DFT is a widely used and powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a more fundamental understanding of the chemical bonding in Tri(butan-2-yl)alumane. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, although computationally more demanding, can offer a higher level of accuracy for certain properties.

These methods are particularly useful for dissecting the nature of the aluminum-carbon bond. They can provide insights into the degree of covalent versus ionic character and the role of electron correlation in the bonding. A detailed analysis of the molecular orbitals and the electron density distribution from high-level ab initio calculations can reveal subtle electronic effects that govern the compound's structure and reactivity.

| Ab Initio Method | Description | Application to Tri(butan-2-yl)alumane |

| Hartree-Fock (HF) | A mean-field approach that does not fully account for electron correlation. | Provides a basic, qualitative picture of the electronic structure. |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation effects beyond the HF approximation. | Offers improved accuracy for geometries and energies. |

| Coupled Cluster (CC) Theory | A highly accurate method that provides a robust treatment of electron correlation. | Considered the "gold standard" for calculating accurate molecular properties, albeit at a high computational cost. |

This table provides a general overview of the methods and their applicability.

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

| Reactant | Catalyst | Solvent | Purity (HPLC) | Yield |

|---|---|---|---|---|

| (Z)-dodec-5-enoyl chloride | Pyridine | Benzene | 85% (S) | 4.5 g |

| (Z)-dodec-5-enoyl chloride | Pyridine | Benzene | 75% (R) | 4.0 g |

Advanced: How does stereochemistry influence the biological activity of butan-2-yl esters in Zygaenidae species?

Methodological Answer:

Enantiomeric specificity is critical for pheromone activity. For example:

- Adscita geryon : Males are attracted exclusively to the (2S)-enantiomer of (Z)-dodec-5-enoate, with no inhibition by the (2R)-enantiomer .

- Jordanita notata : Both (2R)- and (2S)-enantiomers of (Z)-dodec-5-enoate are active, suggesting species-dependent receptor binding .

- Racemic Mixtures : EFETOV-2 (racemic 2-butan-2-yl dodec-2-enoate) fails to attract A. geryon, highlighting the necessity of enantiomeric purity .

Experimental Design Tip : Use chiral chromatography (HPLC) to confirm enantiopurity before field trials.

Basic: What purification strategies are effective post-synthesis for butan-2-yl esters?

Methodological Answer:

Post-synthesis purification involves:

Acid-Base Washes :

- 5% HCl removes pyridine residues.

- 10% NaOH eliminates unreacted acid/alcohol .

Solvent Evaporation : Benzene is removed via rotary evaporation to isolate crude product.

HPLC Validation : Confirm purity (≥75%) before biological testing .

Advanced: How to resolve contradictions in field efficacy data between structurally similar esters?

Methodological Answer:

Contradictions often arise from subtle structural variations. For instance:

- Chain Length : (Z)-hexadec-9-enoate esters (C16) failed to attract Zygaenidae, whereas (Z)-dodec-5-enoate (C12) succeeded, likely due to receptor specificity for shorter chains .

- Double Bond Position : (Z)-dodec-7-enoate attracts A. geryon in Bulgaria but not in Crimea, suggesting ecological or genetic variations in target populations .

Q. Analytical Approach :

- Compare GC-MS profiles to rule out impurities.

- Conduct electroantennography (EAG) to validate receptor response thresholds.

Basic: How to design a field experiment to evaluate attractant efficacy?

Methodological Answer:

- Trap Setup : Use Delta traps with sticky layers and rubber dispensers loaded with 50 µl of ester .

- Controls :

- Positive : EFETOV-2 (validated racemic mixture).

- Negative : Empty rubber caps .

- Data Collection : Monitor traps daily; record species-specific male catches and proximity behaviors (e.g., males approaching but not entering traps) .

Advanced: Why do certain esters exhibit no activity despite structural similarity to active compounds?

Methodological Answer:

Structural nuances (e.g., stereochemistry, chain length) disrupt pheromone-receptor binding. For example:

Q. Validation Strategy :

- Synthesize and test analogs with incremental structural modifications.

- Use molecular docking simulations to predict receptor compatibility.

Basic: How to analyze enantiomeric purity and its impact on bioassay results?

Methodological Answer:

- HPLC Analysis : Use chiral columns (e.g., Chiralpak IB) to resolve (2R)- and (2S)-enantiomers. Purity <90% may reduce field efficacy .

- Bioassay Correlation : Compare trap catches between high-purity (85%) and low-purity (60%) EFETOV-S-S-5 samples to quantify purity-dependent activity .

Advanced: How to address species-specific variations in pheromone response across geographic regions?

Methodological Answer:

Regional genetic diversity can alter receptor specificity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.